Benzhydryl 5-bromo-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydryl 5-bromo-2-hydroxybenzoate is an organic compound that belongs to the class of benzhydryl esters It is characterized by the presence of a benzhydryl group attached to a 5-bromo-2-hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 5-bromo-2-hydroxybenzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with benzhydrol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzhydrol and 5-bromo-2-hydroxybenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water, typically under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzhydryl derivatives.
Oxidation: Benzhydryl 5-bromo-2-hydroxybenzaldehyde or benzhydryl 5-bromo-2-hydroxybenzoic acid.
Ester Hydrolysis: Benzhydrol and 5-bromo-2-hydroxybenzoic acid.
Scientific Research Applications
Benzhydryl 5-bromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzhydryl 5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the 5-bromo-2-hydroxybenzoate moiety can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzhydryl 5-chloro-2-hydroxybenzoate
- Benzhydryl 5-fluoro-2-hydroxybenzoate
- Benzhydryl 5-iodo-2-hydroxybenzoate
Uniqueness
Benzhydryl 5-bromo-2-hydroxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
Molecular Formula |
C20H15BrO3 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
benzhydryl 5-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C20H15BrO3/c21-16-11-12-18(22)17(13-16)20(23)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,22H |
InChI Key |
OFXHQCUKCWCWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.